molecular formula C19H23N3O B2940003 2-(4-phenylpiperazin-1-yl)-N-(p-tolyl)acetamide CAS No. 763124-68-1

2-(4-phenylpiperazin-1-yl)-N-(p-tolyl)acetamide

Cat. No.: B2940003
CAS No.: 763124-68-1
M. Wt: 309.413
InChI Key: TUYQLDUZTANIGB-UHFFFAOYSA-N
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Description

2-(4-phenylpiperazin-1-yl)-N-(p-tolyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phenyl group attached to the piperazine ring and a p-tolyl group attached to the acetamide moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylpiperazin-1-yl)-N-(p-tolyl)acetamide typically involves the reaction of 4-phenylpiperazine with p-tolylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-phenylpiperazin-1-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the acetamide moiety can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-phenylpiperazin-1-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-phenylpiperazin-1-yl)-N-(p-tolyl)acetamide
  • 4-(4-phenylpiperazin-1-yl)-N-(p-tolyl)butanamide
  • 2-(4-phenylpiperazin-1-yl)-N-(p-tolyl)propionamide

Uniqueness

This compound is unique due to its specific structural features, such as the combination of a phenylpiperazine moiety with a p-tolylacetamide group

Properties

IUPAC Name

N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-16-7-9-17(10-8-16)20-19(23)15-21-11-13-22(14-12-21)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYQLDUZTANIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763124-68-1
Record name N-(4-METHYLPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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